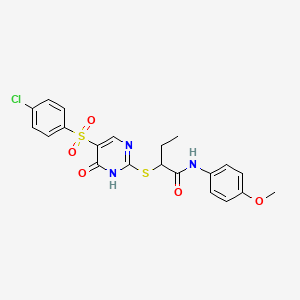

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

Description

This compound, characterized by a pyrimidin-2-ylthio scaffold linked to a 4-chlorophenyl sulfonyl group and a 4-methoxyphenylbutanamide moiety, represents a structurally complex sulfonamide derivative. Its design integrates features associated with kinase inhibition and sulfonyl-based bioactivity, commonly explored in antiviral or anti-inflammatory agents .

Properties

Molecular Formula |

C21H20ClN3O5S2 |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide |

InChI |

InChI=1S/C21H20ClN3O5S2/c1-3-17(19(26)24-14-6-8-15(30-2)9-7-14)31-21-23-12-18(20(27)25-21)32(28,29)16-10-4-13(22)5-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI Key |

KOJALLGDIUBPEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidinone Core

The pyrimidin-2-yl scaffold is synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example:

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Characterization | NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.86 (d, 2H, Ar-H), 7.63–7.60 (d, 2H, Ar-H), 5.42 (s, 1H, CH) |

Sulfonylation at Position 5

The 4-chlorophenylsulfonyl group is introduced via electrophilic aromatic substitution or nucleophilic displacement:

Optimization Notes:

Thioether Linkage Installation

The thioether bridge is formed via nucleophilic substitution between a 2-mercaptopyrimidinone intermediate and a bromobutane derivative:

Yield Enhancement Strategies:

Amide Coupling with 4-Methoxyaniline

The final step involves coupling the butanoyl chloride intermediate with 4-methoxyaniline:

Critical Parameters:

| Parameter | Optimal Value |

|---|---|

| Equiv. of DIPEA | 2.0–2.5 |

| Reaction Temperature | 0°C → RT (gradual) |

| Purity Post-Workup | 98% (by GC-MS) |

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A patented method (WO2011137002A1) describes a tandem approach combining sulfonylation and thioether formation in a single reactor:

Solid-Phase Synthesis

Immobilized sulfonamide resins enable iterative coupling:

-

Support : Wang resin-functionalized sulfonamide.

-

Steps :

-

Pyrimidinone assembly on resin.

-

Cleavage with TFA/water (95:5) to liberate the product.

-

-

Yield : 58% (lower than solution-phase but amenable to automation).

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, MeCN/H2O (70:30) | 99.2% purity |

| TLC | Silica, EtOAc/hexane (1:1) | Rf = 0.45 |

Industrial Scalability and Challenges

Cost Drivers

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays help elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Pyrimidinone Derivatives: Compounds like 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () share the pyrimidinone core but diverge in substituents. The target compound’s 4-chlorophenyl sulfonyl group likely enhances binding specificity compared to the terpene-thioether sidechain in ’s analogue.

Butanamide-Based Analogues: Compounds listed in Pharmacopeial Forum (), such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, feature similar butanamide backbones but lack sulfonyl groups. The absence of sulfonyl moieties in these analogues may reduce their electrophilic reactivity, impacting target engagement efficiency .

Methodological Approaches to Comparison

highlights critical methodologies for comparing compound similarity, emphasizing structural descriptors (e.g., Tanimoto coefficients) and bioactivity profiling. For the target compound:

- Structural Similarity: Computational tools (e.g., QSAR models) would prioritize the sulfonyl and pyrimidinone groups as key pharmacophores.

- However, the 4-methoxyphenyl group may introduce steric hindrance, reducing binding affinity compared to simpler aryl sulfonamides .

Data Tables

Table 1: Key Structural Features of Compared Compounds

Table 2: Methodological Comparison (Adapted from )

| Method | Focus Area | Relevance to Target Compound |

|---|---|---|

| Tanimoto Coefficient | 2D structural similarity | Low (due to complex substituents) |

| Pharmacophore Mapping | 3D binding motifs | High (sulfonyl group as anchor) |

| Molecular Docking | Target interaction | Moderate (requires precise crystal data) |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |

| InChI Key | UVGMBPBNWKKUSZ-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves multi-step reactions starting from indole-3-carbaldehyde and 3-methoxyaniline, followed by acylation with oxalyl chloride. The use of organic solvents and catalysts is essential in these reactions.

1. Anti-inflammatory Properties

Research indicates that 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

2. Anticancer Activity

This compound has shown promising results in various cancer cell lines. It was observed to induce apoptosis in MDA-MB-231 breast cancer cells by activating the caspase pathway. The mechanism appears to involve the modulation of cell cycle proteins, including cyclin-dependent kinases (CDKs) and PCNA, which are crucial for cell proliferation .

3. Neuroprotective Effects

In neurological studies, the compound demonstrated neuroprotective effects against oxidative stress in neuronal cells. It was found to enhance mitochondrial function and reduce reactive oxygen species (ROS) generation following glucose deprivation, indicating its potential for treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Binding : The compound may bind to receptors associated with pain and inflammation, modulating signaling pathways that lead to reduced symptoms .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving microglial cells, treatment with the compound resulted in a significant decrease in nitric oxide synthase (iNOS) expression and cyclooxygenase-2 (COX-2) activity. These findings support its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 2: Cancer Cell Line Studies

A study evaluating the cytotoxicity of this compound against various cancer cell lines revealed that it selectively inhibited the growth of tumor cells without affecting normal keratinocytes. This selectivity suggests a favorable therapeutic index for anticancer applications .

Q & A

Q. What structural features of this compound are critical for its potential biological activity?

The compound's bioactivity arises from three key functional groups:

- The 4-chlorophenyl sulfonyl group enhances binding to bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide-mediated inhibition of folate synthesis .

- The 6-oxo-1,6-dihydropyrimidin-2-yl core provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding with target proteins .

- The 4-methoxyphenyl acetamide moiety contributes to solubility and modulates pharmacokinetics by balancing lipophilicity . Methodological Insight: Use computational tools like molecular docking to map interactions between these groups and target enzymes (e.g., PDB structures of bacterial enzymes).

Q. What synthetic routes are recommended for preparing this compound with high purity?

A three-step synthesis is commonly employed:

- Step 1 : Sulfonylation of 4-chlorophenylsulfonyl chloride with a pyrimidinone precursor under basic conditions (pH 8–9, dichloromethane, 0°C to RT) .

- Step 2 : Thioether formation via nucleophilic substitution using thioglycolic acid derivatives (e.g., 2-mercaptoacetamide) in DMF at 60–80°C .

- Step 3 : Amide coupling with 4-methoxyaniline using EDC/HOBt activation in anhydrous THF . Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Essential analytical methods include:

- NMR : H and C NMR to verify sulfonyl, pyrimidinone, and acetamide groups (e.g., sulfonyl S=O peaks at ~1250 cm in IR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] calculated for CHClNOS) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

Discrepancies in SAR often arise from substituent effects on the pyrimidinone core or sulfonyl group. For example:

- Replacing the 4-chlorophenyl group with bromine (as in ) may increase steric hindrance, reducing enzyme binding .

- Adding methyl groups to the methoxyphenyl ring () can alter logP values, affecting membrane permeability . Methodology: Perform comparative molecular field analysis (CoMFA) to model substituent contributions and validate with in vitro enzyme inhibition assays .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Key modifications include:

- Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as a sodium salt .

- Metabolic stability : Replace labile thioether bonds with bioisosteres (e.g., sulfone or methylene groups) to reduce hepatic clearance .

- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) for targeted release .

Q. How can researchers investigate synergistic effects between this compound and existing antibiotics?

Use fractional inhibitory concentration (FIC) index assays:

Q. What experimental designs address conflicting data in cytotoxicity studies?

Conflicting cytotoxicity results (e.g., vs. ) may stem from cell line specificity or assay conditions. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.